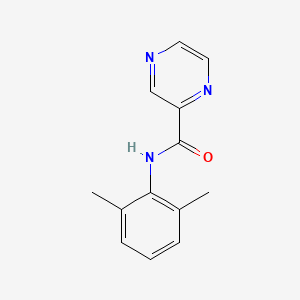
N-(3,4-dichlorobenzyl)-3-(4-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorobenzyl)-3-(4-methoxyphenyl)acrylamide, commonly known as DCM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCM is a member of the acrylamide family of compounds, which are known for their diverse range of biological activities. In
Mecanismo De Acción
The mechanism of action of DCM is complex and not fully understood. It is believed that DCM exerts its biological effects by modulating the activity of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. DCM has also been shown to interact with various molecular targets, including enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
DCM has been shown to have a variety of biochemical and physiological effects. In cancer cells, DCM has been shown to induce apoptosis by activating the caspase cascade and inhibiting the activity of anti-apoptotic proteins. In neurons, DCM has been shown to protect against oxidative stress and inflammation by modulating the activity of various signaling pathways. In immune cells, DCM has been shown to enhance the activity of T cells and natural killer cells by modulating the expression of various cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DCM in lab experiments is its diverse range of biological activities, which makes it a useful tool for studying a variety of biological processes. However, there are also several limitations to using DCM in lab experiments, including its potential toxicity and the need for careful monitoring and purification to ensure the purity and quality of the final product.
Direcciones Futuras
There are several future directions for research on DCM. One area of interest is the development of novel synthetic methods for producing DCM and related compounds. Another area of interest is the exploration of the potential therapeutic applications of DCM in various disease states, including cancer, neurodegenerative diseases, and autoimmune disorders. Additionally, further research is needed to fully elucidate the mechanism of action of DCM and its interactions with various molecular targets.
Métodos De Síntesis
DCM can be synthesized using a variety of methods, including the reaction between 3,4-dichlorobenzylamine and 4-methoxyphenylacrylic acid, or the reaction between 3,4-dichlorobenzyl chloride and 4-methoxyphenylacrylamide. The synthesis process typically involves the use of organic solvents and reagents, and requires careful monitoring and purification to ensure the purity and quality of the final product.
Aplicaciones Científicas De Investigación
DCM has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, DCM has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, DCM has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. In immunology, DCM has been studied for its potential as an immunomodulatory agent, as it has been shown to enhance the activity of immune cells such as T cells and natural killer cells.
Propiedades
IUPAC Name |
(E)-N-[(3,4-dichlorophenyl)methyl]-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c1-22-14-6-2-12(3-7-14)5-9-17(21)20-11-13-4-8-15(18)16(19)10-13/h2-10H,11H2,1H3,(H,20,21)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRYSFNEMOAWHM-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{allyl[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5850758.png)
![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5850766.png)

![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5850794.png)




![7-[(4-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5850831.png)
![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5850837.png)

![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5850850.png)
![3-(3-chlorophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5850857.png)